Lipophilicity Advantage Over the Unsubstituted 3-Cyano-4-(trifluoromethyl)pyridine Core
The target compound exhibits a calculated logP of 3.95, representing a 1.98 log-unit increase (≈100-fold higher partition coefficient) compared to the unsubstituted core analog 3-cyano-4-(trifluoromethyl)pyridine (CAS 13600-43-6), which has a reported logP of 1.97 . This enhanced lipophilicity is driven by the 2-methyl and 6-phenyl substituents and is consistent with Lipinski-compliant drug-like space, where logP values between 2 and 5 are considered optimal for balancing membrane permeability and aqueous solubility.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.95 |
| Comparator Or Baseline | 3-Cyano-4-(trifluoromethyl)pyridine (CAS 13600-43-6); logP = 1.97 |
| Quantified Difference | ΔlogP = +1.98 (≈100× higher lipophilicity) |
| Conditions | Calculated values from chemical database records; no experimental measurement context provided |
Why This Matters
For scientists selecting a building block intended for intracellular target engagement, the higher logP of the target compound predicts superior passive membrane diffusion compared to the unsubstituted core, directly impacting cellular assay performance.
